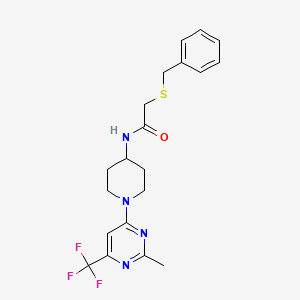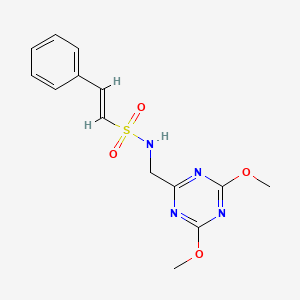![molecular formula C12H11Cl2F B2706529 1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane CAS No. 2287323-25-3](/img/structure/B2706529.png)
1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane is not fully understood. However, it is believed to work by affecting the levels of certain neurotransmitters in the brain, particularly dopamine and serotonin. This compound has been shown to bind to specific receptors in the brain, leading to changes in the levels of these neurotransmitters.
Biochemical and Physiological Effects:
1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to improved mood and cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane in lab experiments include its high purity and stability. It is also relatively easy to synthesize, making it readily available for use in research. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the research on 1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane. One potential area of research is the development of new drugs based on this compound for the treatment of neurological disorders. Another area of research is the investigation of its potential use as a catalyst in chemical reactions. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane involves a multi-step process that includes several chemical reactions. The initial step involves the reaction of 1,3-cyclohexadiene with chlorine to form 1,3-dichlorocyclohexene. This is followed by the reaction of 1,3-dichlorocyclohexene with sodium fluoride to form 1-(2-chloro-3-fluorophenyl)cyclohexene. The final step involves the reaction of 1-(2-chloro-3-fluorophenyl)cyclohexene with formaldehyde and hydrochloric acid to form 1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane.
Aplicaciones Científicas De Investigación
1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the development of new drugs, particularly for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use as a catalyst in chemical reactions.
Propiedades
IUPAC Name |
1-(2-chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2F/c13-7-11-4-12(5-11,6-11)8-2-1-3-9(15)10(8)14/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFAPROHMBFWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C(=CC=C3)F)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2706446.png)
![1-allyl-4-(1-(3-(2,3-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2706447.png)
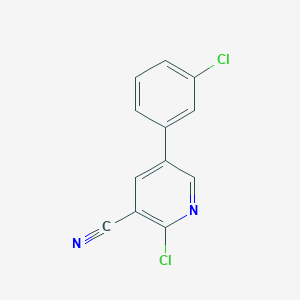
![N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2706449.png)
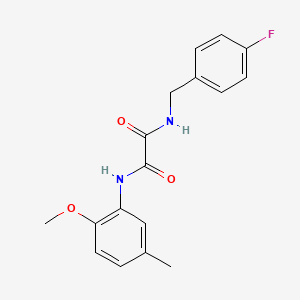
![5-chloro-N-[[2-(difluoromethoxy)phenyl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2706451.png)

![8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2706454.png)
![2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2706457.png)
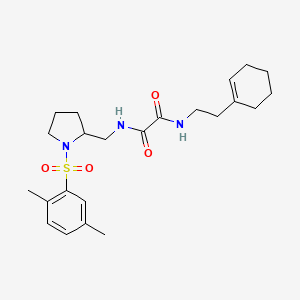
![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2706462.png)
